

Application Notes & Protocols: 2-Propoxybenzoic Acid as a Pivotal Intermediate in Pharmaceutical Synthesis

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Compound of Interest

Compound Name: *2-Propoxybenzoic acid*

Cat. No.: *B140513*

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Abstract

2-Propoxybenzoic acid (CAS No. 2100-31-4) is an aromatic carboxylic acid that has emerged as a highly versatile and valuable building block in the synthesis of complex pharmaceutical agents.[1][2] Its unique structural arrangement, featuring both a carboxylic acid group and a propoxy ether linkage on a benzene ring, allows for diverse chemical modifications, making it a key intermediate in the development of analgesic, anti-inflammatory, and anesthetic drugs.[1][2] This guide provides an in-depth exploration of **2-propoxybenzoic acid**, detailing its synthesis, its critical role in the production of the local anesthetic Propoxycaine, and the rigorous analytical methods required for quality control. The protocols herein are designed for researchers, scientists, and drug development professionals, offering field-proven insights and methodologies to ensure reproducibility and high-purity outcomes.

Physicochemical Profile and Significance

2-Propoxybenzoic acid, also known as o-propoxybenzoic acid or salicylic acid propyl ether, is a white to yellow crystalline solid or liquid at room temperature.[1] Its structure is fundamental to its utility; the carboxylic acid group provides a reactive handle for esterification or amidation, while the propoxy group enhances lipophilicity, which can be crucial for modulating a drug molecule's pharmacokinetic profile.[1]

Table 1: Physicochemical Properties of **2-Propoxybenzoic Acid**

Property	Value	Source(s)
CAS Number	2100-31-4	[3][4]
Molecular Formula	C ₁₀ H ₁₂ O ₃	[1][3][4]
Molecular Weight	180.20 g/mol	[1][4]
Appearance	White to yellow solid or colorless to yellow liquid	[1]
Melting Point	35 - 40 °C	[1][3]
Boiling Point	207 °C @ 40 mmHg (5320 Pa)	[1][3]
Solubility	Soluble in alcohol and ether; insoluble in water	[3]
IUPAC Name	2-propoxybenzoic acid	[4]

Synthesis of 2-Propoxybenzoic Acid via Williamson Ether Synthesis

The most common and efficient route for preparing **2-propoxybenzoic acid** is the Williamson ether synthesis.^{[5][6]} This classic S_N2 reaction involves the nucleophilic attack of a phenoxide ion on a primary alkyl halide.^[6] In this context, the starting material is typically methyl salicylate. The phenolic hydroxyl group of methyl salicylate is deprotonated by a strong base to form a potent nucleophile (a phenoxide), which then displaces a halide from a propyl halide (e.g., 1-bromopropane). The resulting ester is subsequently hydrolyzed to yield the target **2-propoxybenzoic acid**. This method is favored due to its high yields, operational simplicity, and the use of readily available starting materials.^[7]

Experimental Protocol: Synthesis of 2-Propoxybenzoic Acid

Materials & Reagents:

- Methyl salicylate (99%)

- 1-Bromopropane (99%)
- Sodium ethoxide, 20% solution in ethanol
- Sodium hydroxide (NaOH)
- Hydrochloric acid (HCl), concentrated
- Ethanol (for recrystallization)
- Dichloromethane (DCM)
- Anhydrous sodium sulfate (Na₂SO₄)
- Deionized water

Equipment:

- Three-neck round-bottom flask (1000 mL)
- Dropping funnel
- Mechanical stirrer
- Reflux condenser
- Heating mantle with temperature control
- Separatory funnel
- Rotary evaporator
- Buchner funnel and filtration apparatus
- Standard laboratory glassware

Procedure:

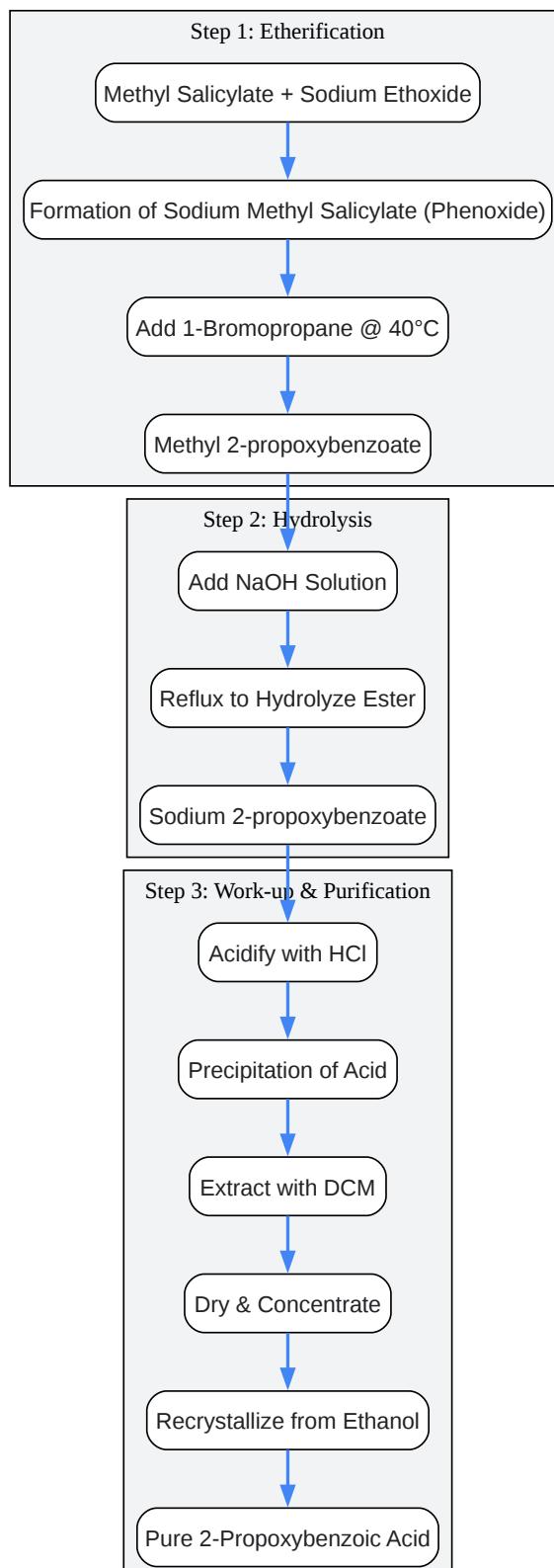
- Alkoxide Formation & Etherification:

- Place 152 g (1.0 mol) of methyl salicylate into a 1000 mL three-neck round-bottom flask equipped with a mechanical stirrer and a dropping funnel.[7]
- While cooling the flask in an ice bath and stirring, slowly add 510 mL of a 20% sodium ethoxide solution in ethanol dropwise.[7]
- After the addition is complete, add 218 g (1.77 mol) of 1-bromopropane to the mixture at once.[7]
- Remove the ice bath and heat the reaction mixture to 40 °C, allowing it to stir for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

- Hydrolysis (Saponification):
 - Once the etherification is complete, add a solution of 80 g (2.0 mol) of sodium hydroxide in 400 mL of water to the reaction flask.
 - Heat the mixture to reflux (approx. 80-90 °C) and maintain for 2-3 hours to ensure complete hydrolysis of the methyl ester to the sodium salt of the carboxylic acid.
- Work-up and Acidification:
 - Cool the reaction mixture to room temperature. Most of the ethanol can be removed under reduced pressure using a rotary evaporator.
 - Quench the remaining mixture by pouring it into 1000 mL of ice water.
 - Transfer the aqueous solution to a large beaker and slowly acidify by adding concentrated hydrochloric acid with stirring until the pH is approximately 2. A white precipitate of **2-propoxybenzoic acid** will form.
- Isolation and Purification:
 - Extract the product from the aqueous mixture using dichloromethane (3 x 200 mL).[8]
 - Combine the organic layers and dry over anhydrous sodium sulfate.[8]

- Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.[8]
- Purify the crude solid by recrystallization from a minimal amount of hot ethanol to afford pure **2-propoxybenzoic acid**.[8] Dry the crystals under vacuum.

Visualization of Synthesis Workflow



4-Amino-2-propoxybenzoyl Chloride 2-(Diethylamino)ethanol +

Esterification
(Base-catalyzed)

Product

Propoxycaine

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